molecular formula C5H6N2O2 B2573096 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid CAS No. 1936311-44-2

1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid

Cat. No. B2573096
CAS RN: 1936311-44-2
M. Wt: 126.115
InChI Key: PZCKQYOZSSOJGI-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is a chemical compound with the CAS Number: 1936311-44-2 . It has a molecular weight of 126.11 .


Molecular Structure Analysis

The InChI code for 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is 1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diazaspirocyclic Compounds : 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid is involved in the synthesis of structurally complex diazaspirocyclic compounds. For instance, the synthesis of 1,5-diazaspiro[2.3]hexanes has been achieved through a chemoselective reduction process and a base-mediated cyclization of bromo amines, demonstrating the potential of this compound in creating novel diazaspirocyclic systems (Žukauskaitė et al., 2013).

  • Ring Transformations : The compound is also used in ring transformations, where spiro epoxides synthesized from related compounds are transformed into carboxylic acid derivatives. Such transformations are vital for the development of new organic compounds with potential applications in various chemical domains (Kirschke et al., 1994).

  • Hexahydropyridazine Analogues : The synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as hexahydropyridazine analogues showcases another application of this compound. These analogues are produced through cycloaddition and dihalocarbene addition, indicating the versatility of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid in creating structurally diverse compounds (Pancholi et al., 2018).

Biomedical Applications

  • Antimicrobial Activities : Research has demonstrated the potential of derivatives of 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid in antimicrobial activities. For instance, certain synthesized ethyl diazaspiro[4.5]dec-9-ene-carboxylates have been screened for antimicrobial activities against clinically isolated microorganisms, suggesting its potential in the development of new antibacterial and antifungal agents (Thanusu et al., 2011).

  • Bioorthogonal Reporters : Hydrophilic azaspiroalkenes derivatives, related to 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid, have been designed and synthesized for use as bioorthogonal reporters. These compounds demonstrate enhanced water solubility and reactivity, indicating their potential use in biological and medical research (An et al., 2018).

properties

IUPAC Name

1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCKQYOZSSOJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid

CAS RN

1936311-44-2
Record name 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
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